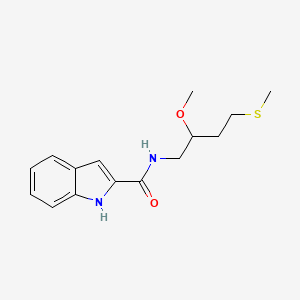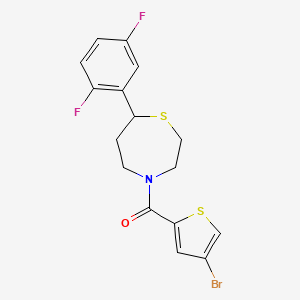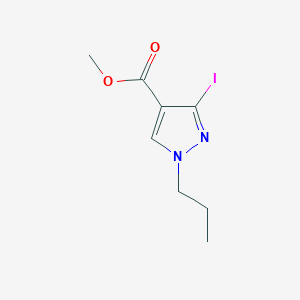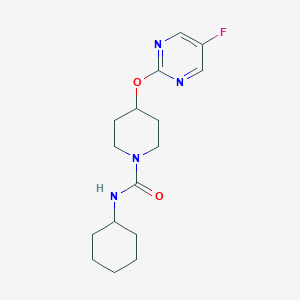
N-(2-Methoxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide, commonly known as MMBC, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. MMBC belongs to the indole-2-carboxamide family of compounds and has a chemical structure similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mechanism of Action
The mechanism of action of MMBC is not fully understood, but it is believed to act as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This activation of the endocannabinoid system leads to the modulation of various physiological processes such as pain perception, mood, and appetite.
Biochemical and Physiological Effects
MMBC has been shown to have several biochemical and physiological effects, including the modulation of pain perception, anxiety, and depression. MMBC has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of various inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMBC as a research tool is its potency and selectivity for the CB1 and CB2 receptors. This selectivity allows for the precise modulation of the endocannabinoid system, making it a valuable tool for studying the physiological and biochemical effects of this system. However, one of the limitations of MMBC is its potential for abuse, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research involving MMBC. One area of research is the development of MMBC analogs with improved pharmacological properties and reduced potential for abuse. Another area of research is the development of MMBC-based therapeutic agents for the treatment of various medical conditions such as chronic pain and anxiety.
Conclusion
In conclusion, MMBC is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. MMBC has a potent agonist activity on the CB1 and CB2 receptors in the endocannabinoid system, leading to the modulation of various physiological processes such as pain perception, mood, and appetite. MMBC has several potential applications in the development of therapeutic agents for the treatment of various medical conditions such as chronic pain and anxiety.
Synthesis Methods
The synthesis of MMBC involves several steps, including the reaction of 4-methylthiobutylamine with 2-methoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-chloro-1-(4-methoxyphenyl)ethanone to form MMBC.
Scientific Research Applications
MMBC has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is its potential use as a therapeutic agent for the treatment of various medical conditions such as chronic pain, anxiety, and depression. MMBC has been shown to have potent analgesic and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-12(7-8-20-2)10-16-15(18)14-9-11-5-3-4-6-13(11)17-14/h3-6,9,12,17H,7-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGPENSUOPJGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2903167.png)

![4-(Benzylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2903171.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2903174.png)
![3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2903175.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2903176.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2903177.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)
![7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B2903181.png)


